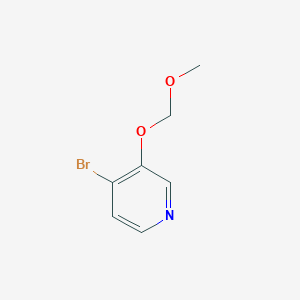

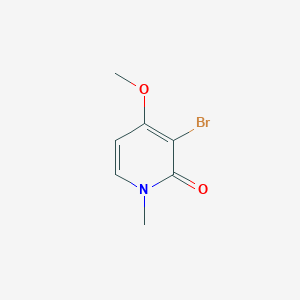

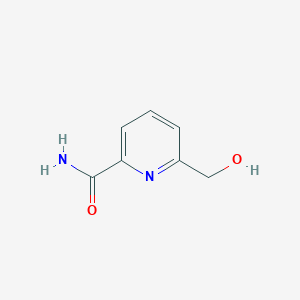

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

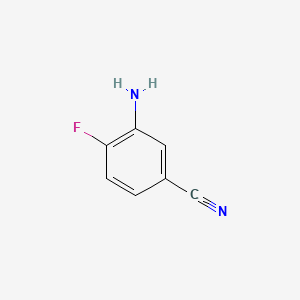

The compound "3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential biological activities. Pyridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of bromo, methoxy, and methyl groups on the pyridine ring can significantly influence the reactivity and interaction of the molecule with various biological targets.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate. This process involved nucleophilic substitution, methoxylation, and bromination steps to obtain the desired product with high regioselectivity and yield . Although the exact synthesis of "3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one" is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic and computational techniques. For example, a novel phthalide derivative with a pyridine moiety was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . These methods provide detailed information about the molecular geometry, electronic properties, and potential reactive sites of the compound. The molecular structure of "3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one" would likely exhibit similar characteristics, with the substituents influencing the electronic distribution and steric effects.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the electron-rich nature of the pyridine ring. The electroreduction of carbomethoxypyridinium ions, which are structurally related to the compound , has been studied, revealing complex behavior dependent on the substituent position and reaction conditions . The bromo and methoxy groups in "3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one" would also affect its reactivity in similar electrochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the formation of a cocrystal between 2-amino-3-bromopyridine and 4-methylbenzoic acid demonstrated the importance of intermolecular interactions, such as hydrogen bonding, in determining the crystal packing and stability . The presence of bromo, methoxy, and methyl groups in "3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one" would contribute to its solubility, melting point, and potential to form cocrystals or complexes with other molecules.

properties

IUPAC Name |

3-bromo-4-methoxy-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDQWSLLEDKSKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580822 |

Source

|

| Record name | 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920490-72-8 |

Source

|

| Record name | 3-Bromo-4-methoxy-1-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920490-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)